molecular formula C23H24N2O4 B2963601 8-ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 915916-96-0

8-ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2963601
CAS No.: 915916-96-0
M. Wt: 392.455
InChI Key: RREXFJCKBJHRGG-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Antimicrobial Activities : Some studies have focused on synthesizing novel compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, finding moderate to good activities against test microorganisms (Bektaş et al., 2007).
  • Anticancer Properties : Research has also been conducted on the synthesis of compounds with potential anticancer properties. Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, showing promising anti-proliferative activities against cancer cell lines (Parveen et al., 2017).
  • Anti-tumor Agents : Another study by Badrey & Gomha (2012) explored the synthesis of heterocycles with potential as anti-tumor agents, demonstrating significant antitumor activity against human breast and liver carcinoma cell lines (Badrey & Gomha, 2012).

Chemical Synthesis and Characterization

  • Synthesis Techniques : Amirnejad et al. (2013) developed a solvent-free, one-pot synthesis method for 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting efficient and recyclable synthesis routes (Amirnejad et al., 2013).
  • Crystal Engineering : Wells et al. (2012) focused on organic crystal engineering, synthesizing piperazine derivatives with varying alkyl chain lengths and studying their crystal packing and thermochemistry (Wells et al., 2012).

Molecular Docking and SAR Analysis

  • Molecular Docking : Studies such as those by El-Agrody et al. (2020) utilized molecular docking to analyze the structure-activity relationships (SAR) of synthesized compounds, identifying key features contributing to their anticancer activity (El-Agrody et al., 2020).

Properties

IUPAC Name

8-ethoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-3-28-20-10-6-8-17-15-18(23(27)29-21(17)20)22(26)25-13-11-24(12-14-25)19-9-5-4-7-16(19)2/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREXFJCKBJHRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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